Cas no 899942-28-0 ((2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile)

(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile structure
899942-28-0 structure
商品名:(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile
CAS番号:899942-28-0
MF:C22H13FN2O2
メガワット:356.349228620529
CID:5440549

(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-2-(1H-indole-3-carbonyl)-acrylonitrile
    • 1H-Indole-3-propanenitrile, α-[[5-(4-fluorophenyl)-2-furanyl]methylene]-β-oxo-
    • (2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile
    • インチ: 1S/C22H13FN2O2/c23-16-7-5-14(6-8-16)21-10-9-17(27-21)11-15(12-24)22(26)19-13-25-20-4-2-1-3-18(19)20/h1-11,13,25H
    • InChIKey: VDJKOIGBNCLFMQ-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CNC2=CC=CC=C12)(=O)C(C#N)=CC1=CC=C(C2C=CC(F)=CC=2)O1

(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3159-0034-2mg
(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile
899942-28-0 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3159-0034-3mg
(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile
899942-28-0 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3159-0034-1mg
(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile
899942-28-0 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3159-0034-2μmol
(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile
899942-28-0 90%+
2μl
$57.0 2023-04-27

(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile 関連文献

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(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrileに関する追加情報

Chemical Profile of (2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile (CAS No. 899942-28-0)

The compound (2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile, identified by its CAS number 899942-28-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both furan and indole moieties in its structure suggests a rich chemical diversity that can be exploited for developing novel therapeutic agents.

In recent years, the integration of heterocyclic compounds into drug design has seen remarkable progress. The furan ring, known for its stability and ability to engage in π-stacking interactions, has been widely utilized in the development of bioactive molecules. Similarly, the indole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The combination of these two motifs in (2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile not only enhances its structural complexity but also opens up possibilities for unique pharmacological interactions.

The fluorine substituent at the para position of the phenyl ring adds another layer of functionalization, which can modulate the electronic properties and binding affinity of the molecule. Fluoroaromatic compounds are well-documented for their improved metabolic stability and bioavailability, making them highly desirable in drug development. The nitrile group at the propenyl chain further contributes to the molecule's pharmacophoric features, potentially influencing its reactivity and interaction with biological targets.

Current research in this domain has highlighted the importance of rational drug design, where structural modifications are guided by computational modeling and experimental data. The synthesis and characterization of (2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile have been approached with these principles in mind. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to elucidate its molecular structure, while computational methods like molecular dynamics simulations have provided insights into its potential binding modes with biological targets.

One of the most intriguing aspects of this compound is its potential as a precursor for more complex derivatives. By leveraging its versatile functional groups, chemists can explore various synthetic pathways to generate analogs with tailored biological activities. For instance, modifications at the indole core or the furan moiety could lead to compounds with enhanced efficacy or selectivity against specific disease targets. Such explorations are particularly relevant in the context of oncology and neurology, where structural diversity is often key to overcoming resistance mechanisms.

The role of computational chemistry in accelerating drug discovery cannot be overstated. By integrating machine learning algorithms with traditional pharmacophore modeling, researchers have been able to predict the binding affinities andADME (Absorption, Distribution, Metabolism, and Excretion) properties of molecules like (2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile. These predictions guide experimental efforts, reducing the time and cost associated with hit identification and lead optimization. Moreover, virtual screening techniques have enabled the identification of novel scaffolds that may not have been considered otherwise.

In parallel, experimental validation remains indispensable in confirming computational hypotheses. High-throughput screening (HTS) campaigns have been instrumental in identifying promising candidates from large compound libraries. When applied to (2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile, such screens could reveal its potential as an inhibitor or modulator of key biological pathways. The integration of HTS data with structural information has led to a more holistic understanding of how small molecules interact with their targets.

Another exciting avenue is the exploration of this compound's activity in vivo. Preclinical studies using appropriate animal models can provide crucial insights into its therapeutic potential and safety profile. By evaluating parameters such as efficacy, toxicity, and pharmacokinetics, researchers can assess whether further development is warranted. Advances in imaging technologies have also enabled real-time monitoring of drug action within living systems, offering a more dynamic view of their effects.

The chemical synthesis of complex molecules like (2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylpropene-nitrile presents unique challenges that require innovative synthetic strategies. Traditional methods may involve multi-step sequences with low yields or harsh reaction conditions. However, recent developments in catalytic chemistry have provided more efficient alternatives that enhance both selectivity and sustainability. For instance, transition metal-catalyzed cross-coupling reactions have revolutionized the construction of heterocyclic frameworks.

Green chemistry principles are also gaining traction in pharmaceutical research. By adopting solvent-free conditions or using biodegradable solvents, chemists can minimize environmental impact while maintaining high reaction efficiency. Additionally, microwave-assisted synthesis has enabled faster reaction times without compromising yield or purity. These innovations align with global efforts to promote sustainable practices across all stages of drug development.

In conclusion, (2E)-3-[email protected]5-(4-fluorophenyl)furan-[email protected]-[email protected]1H[email protected][email protected]nitrile, CAS No.899942[http://www.cas.org/](http://www.cas.org/)]28[http://www.cas.org/]-0[http://www.cas.org/]28[http://www.cas.org/]-0[http://www.cas.org/], stands as a testament to the ongoing advancements in pharmaceutical chemistry.

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